![molecular formula C18H20N6OS B2616946 3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole CAS No. 2380086-56-4](/img/structure/B2616946.png)
3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole is a compound that has shown significant potential in scientific research applications. This molecule is a member of the thiadiazole family, which has been extensively studied for their pharmacological activities. The compound has been found to possess various biological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of 3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole is not fully understood. However, it has been proposed that the compound exerts its pharmacological activities through the modulation of various neurotransmitters and receptors in the central nervous system. The compound has been found to interact with the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. The compound has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess anticonvulsant activity by modulating the activity of voltage-gated sodium channels. Additionally, the compound has been reported to possess antidepressant activity by increasing the levels of serotonin and dopamine in the brain.
Advantages and Limitations for Lab Experiments
3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to be stable under various experimental conditions. It has also been found to possess potent pharmacological activities, making it a useful tool for investigating various biological processes. However, the compound has some limitations, including low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole. One direction is to investigate the compound's potential antitumor and antimicrobial activities. Another direction is to investigate the compound's potential for the treatment of neurological disorders, such as depression and epilepsy. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties for potential therapeutic applications.
In conclusion, this compound is a compound with significant potential for scientific research applications. The compound possesses various pharmacological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects. The compound's synthesis method is efficient and reliable, and it has several advantages for lab experiments. However, further studies are needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties for potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole involves the reaction of 4-(6-phenylpyridazin-3-yl)piperazine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-methoxymethyl-1,3-thiazole to obtain the desired product. This synthesis method has been reported in various research articles and has been found to be efficient and reliable.
Scientific Research Applications
3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole has been extensively studied for its pharmacological activities. The compound has been found to possess potent anti-inflammatory, anticonvulsant, and antidepressant effects. It has also been reported to have potential antitumor and antimicrobial activities. The compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-(methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-25-13-16-19-18(26-22-16)24-11-9-23(10-12-24)17-8-7-15(20-21-17)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIKIHMAZJPVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

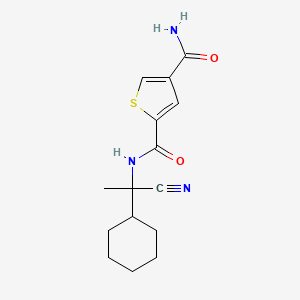
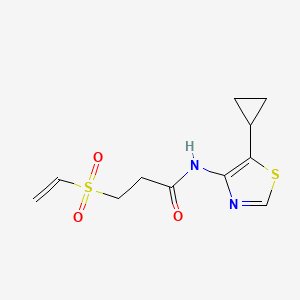


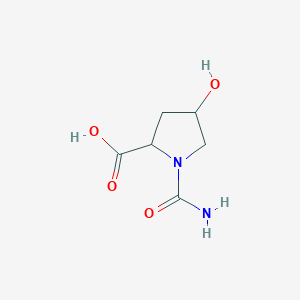



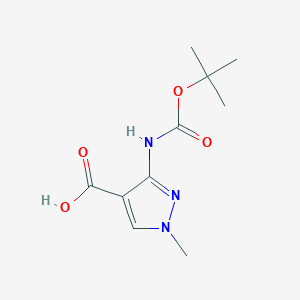
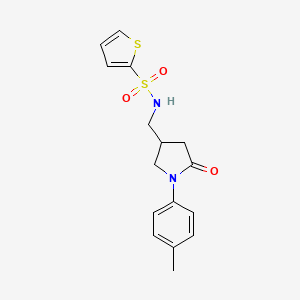
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616880.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)

